Spiro-oxazolidine

Übersicht

Beschreibung

Spiro-oxazolidine is a type of oxazolidinone, which is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group .

Synthesis Analysis

The synthesis of spiro-oxazolidine involves various methodologies. One of the key synthetic steps is iodocyclization . Another approach involves one-pot multi-component catalyst-free reactions utilizing aryl aldehydes and α-amino acids .

Molecular Structure Analysis

Spiro-oxazolidine systems are of great interest in modern organic, medicinal, and natural product chemistry . This type of framework has been found as a core structure of many alkaloids with promising pharmacological activity .

Chemical Reactions Analysis

Oxazolidinones can act as bioisosteres of different chemical groups, e.g., carbamates, thiocarbamates, ureas, and amides . This structural similarity between oxazolidinones and the aforementioned groups confers on the former certain critical drug-like characteristics such as the formation of hydrogen bonds with amino acid residues and a higher metabolic and chemical stability .

Physical And Chemical Properties Analysis

Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity .

Wissenschaftliche Forschungsanwendungen

Spiro-oxazolidinediones derived from aralkyl ketones are potent aldose reductase inhibitors both in vitro and in vivo, with potential applications in medicinal chemistry (Schnur, Sarges, & Peterson, 1982).

The construction of spiro[oxazolidine-2-thione-oxindoles] via an organocatalytic cascade aldol-cyclization reaction has been developed, showing the versatility of spiro-oxazolidine in synthesizing complex molecules (Chen et al., 2013).

Spiro[androst-4-en-17 alpha,5'-oxazolidine]-2',3,4'-trione and its variants, potentially bioactive spiranes, have been synthesized from 17-keto steroids, demonstrating spiro-oxazolidine's potential in steroid chemistry (Ginanneschi et al., 1990).

A spiro imidazolidine-oxazolidine intermediate was identified in guanidinium ylide mediated aziridination, revealing the compound's role in chemical synthesis (Disadee et al., 2006).

Novel families of spiro(oxazolidinediones) were synthesized, expanding the diversity of spiro-oxazolidine derivatives (Wrobel & Dietrich, 1994).

The reversible intramolecular reaction of spiro-oxazolidine was utilized in the design of pH probes with significant emission shift, demonstrating its utility in the development of biological tools (Zhang et al., 2020).

Spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2, 5'-oxazolidin-2'-one]s were synthesized and shown to have antihypertensive activity, indicating potential in pharmacological applications (Caroon et al., 1983).

Novel aldosterone blocking 17-spiro-oxazolidinone derivatives were synthesized, indicating their potential in endocrine research (Sólyom, Szilágyi, & Toldy, 1980).

A spiro ammonium salt, oxazolidine-3-spiro-1’-pyrrolidinium tetrafluoroborate (OPBF4), was developed as a novel electrolyte for electrochemical double layer capacitors, showcasing the compound's applications in energy storage (Devarajan et al., 2009).

The reaction of N-methylspiro[anthracene-oxazolidine] with spiro[cyclopropane-3,3′-indolin]-2-ones formed corresponding spiro[pyrrolidine-3,3′-indolin]-2-ones, contributing to synthetic methodologies in organic chemistry (Buev, Moshkin, & Sosnovskikh, 2018).

Safety And Hazards

According to the safety data sheets, personal protective equipment should be used to avoid dust formation . In case of inhalation, the victim should be moved into fresh air . If the substance comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Zukünftige Richtungen

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

Eigenschaften

IUPAC Name |

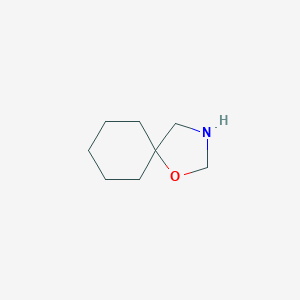

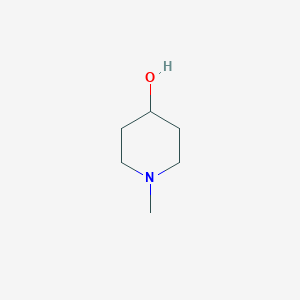

1-oxa-3-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-9-7-10-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDXYWDQNDKHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170062 | |

| Record name | Spiro-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro-oxazolidine | |

CAS RN |

176-95-4 | |

| Record name | Spiro-oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)